molecular formula C20H21FN4O3S B2936027 3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946274-20-0

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

カタログ番号: B2936027
CAS番号: 946274-20-0
分子量: 416.47
InChIキー: JFXKLWRVSSLGGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN4O3S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a unique structural arrangement that may influence its interaction with various biological targets, including kinases involved in cancer pathways.

Chemical Structure and Properties

The molecular formula for this compound is C20H22FN3O2S, with a molecular weight of approximately 393.47 g/mol. Its structure includes a sulfonamide group, a fluoro substituent, and a pyrimidine derivative, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases, particularly those involved in cancer progression. For example, pyrimidine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. The inhibition of VEGFR can lead to reduced cell proliferation and migration in various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundTargetIC50 (nM)Cell Line
Compound AVEGFR-250MDA-MB-231
Compound BVEGFR-330A549
This compoundVEGFR-2TBDTBD

These studies suggest that the compound may inhibit the proliferation of cancer cells by disrupting key signaling pathways associated with tumor growth.

Case Studies

Several case studies have focused on the application of similar compounds in cancer treatment:

  • Case Study 1 : A study on pyrimidine derivatives showed that they significantly inhibited the proliferation of MDA-MB-231 and HepG2 cells by targeting VEGFR pathways. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cell growth.
  • Case Study 2 : Research involving sulfonamide derivatives highlighted their potential as dual inhibitors of both VEGFR and AKT pathways, further supporting their role in anticancer therapy.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable properties that may enhance its therapeutic efficacy while minimizing toxicity.

Toxicity Assessment

Preliminary toxicity assessments indicate that compounds within this class can exhibit cytotoxic effects at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.

特性

IUPAC Name

3-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-3-11-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)12-18/h4-10,12-13,25H,3,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXKLWRVSSLGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。